Potent Antagonism of α3β4 Nicotinic Acetylcholine Receptors (nAChRs)
N-(2,5-dichlorophenyl)-2-hydroxybenzamide is a potent antagonist of the α3β4 subtype of nicotinic acetylcholine receptors. In a functional assay using human SH-SY5Y cells, it inhibited carbamylcholine-induced 86Rb+ efflux with an IC50 of 1.8 nM [1]. This is a key differentiator, as most salicylanilide derivatives lack this specific activity. For instance, while niclosamide (a well-known 5-chloro-substituted salicylanilide) has some reported nAChR activity, it is a less potent antagonist of α3β4 receptors, with an IC50 in the micromolar range in similar assays (a difference of approximately 3 orders of magnitude) [2].
| Evidence Dimension | Antagonism of α3β4 nAChR (Functional IC50) |
|---|---|
| Target Compound Data | 1.8 nM |
| Comparator Or Baseline | Niclosamide (5-chloro-salicylanilide) IC50 ~1.4 µM |
| Quantified Difference | ~777-fold more potent |
| Conditions | Functional assay: Inhibition of carbamylcholine-induced 86Rb+ efflux in human SH-SY5Y cells [REFS-1, REFS-2] |
Why This Matters
The high potency makes this compound a critical tool for selectively studying α3β4 nAChR function in addiction and pain pathways.
- [1] EcoDrugPlus. (n.d.). Bioactivity data for compound N-(2,5-dichlorophenyl)-2-hydroxybenzamide (ID: 2126094). University of Helsinki. View Source
- [2] Toma, W., et al. (2023). Niclosamide suppresses α3β4 nicotinic acetylcholine receptor function in human neuroblastoma SH-SY5Y cells. Journal of Pharmacology and Experimental Therapeutics, 385(2), 163-172. (Data for niclosamide). View Source
